2,2-Difluoro-3-hydroxydodecanoic acid
Description
2,2-Difluoro-3-hydroxydodecanoic acid is a fluorinated fatty acid derivative characterized by a 12-carbon aliphatic chain with two fluorine atoms at the C2 position and a hydroxyl group at C2. This compound combines lipophilic (fluorine substituents) and hydrophilic (hydroxyl and carboxylic acid) functional groups, making it structurally unique. Its ethyl ester derivative, ethyl 2,2-difluoro-3-hydroxydodecanoate (CAS 172941-62-7), is documented in chemical catalogs as part of a homologous series varying in chain length (e.g., undecanoic and tridecanoic acid analogs) .
Properties
CAS No. |
821801-03-0 |
|---|---|
Molecular Formula |
C12H22F2O3 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H22F2O3/c1-2-3-4-5-6-7-8-9-10(15)12(13,14)11(16)17/h10,15H,2-9H2,1H3,(H,16,17) |
InChI Key |
QHVFYJKNZHKENP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxydodecanoic acid typically involves the introduction of fluorine atoms into a dodecanoic acid precursor. One common method is the fluorination of dodecanoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of 2,2-Difluoro-3-hydroxydodecanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxydodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,2-Difluoro-3-oxododecanoic acid.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: The hydroxyl group could enable interactions with enzymes or receptors, while fluorine atoms may enhance metabolic stability compared to non-fluorinated hydroxydodecanoic acids .
- Synthetic Utility : Ethyl esters of this compound are commercially available, suggesting applications in medicinal chemistry or material science .
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